4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
CAS No.: 1542894-13-2
Cat. No.: VC2977440
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1542894-13-2 |
|---|---|
| Molecular Formula | C11H13BrClNO |
| Molecular Weight | 290.58 g/mol |
| IUPAC Name | 4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3 |
| Standard InChI Key | FQJMZPNJOBQAEK-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl |
| Canonical SMILES | CC(C)N(C)C(=O)C1=CC(=C(C=C1)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is an organic compound belonging to the benzamide family, characterized by specific halogen substitutions on the benzene ring and distinctive N-alkylation patterns. The compound features a benzene ring with bromine at the para (4) position and chlorine at the meta (3) position, connected to a tertiary amide functional group containing both methyl and isopropyl substituents on the nitrogen atom .
Basic Identification Parameters
The compound's primary identification parameters are summarized in Table 1, providing essential information necessary for its proper classification and handling in research and industrial settings.
| Parameter | Value |
|---|---|
| CAS Number | 1542894-13-2 |
| Molecular Formula | C₁₁H₁₃BrClNO |
| Molecular Weight | 290.58 g/mol |
| IUPAC Name | 4-bromo-3-chloro-N-methyl-N-propan-2-ylbenzamide |
| Alternative Name | 4-bromo-3-chloro-N-isopropyl-N-methylbenzamide |
| MDL Number | MFCD23030039 |
Table 1: Key identification parameters of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
Structural Representation and Identifiers
The molecular structure of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide incorporates several functional groups that determine its chemical behavior. The structural representation can be encoded in various formats as shown in Table 2, which are essential for database searches and computational chemistry applications.
| Structural Identifier | Representation |
|---|---|
| SMILES | O=C(N(C)C(C)C)C1=CC=C(Br)C(Cl)=C1 |
| InChI | InChI=1S/C11H13BrClNO/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,1-3H3 |
| InChIKey | FQJMZPNJOBQAEK-UHFFFAOYSA-N |
Table 2: Structural representation formats for 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
Physical and Chemical Properties
The physical and chemical properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide are crucial for understanding its behavior in various experimental conditions and applications. While some properties are directly reported in the literature, others can be inferred from similar compounds within the benzamide class.
Chemical Characteristics
The chemical behavior of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is governed by its functional groups:
-
The bromine at the para position makes the compound susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions
-
The chlorine at the meta position provides an additional reactive site for chemical modifications
-
The tertiary amide group (with methyl and isopropyl substituents) creates steric hindrance around the amide nitrogen, affecting its reactivity
These structural features contribute to the compound's potential utility in organic synthesis as a building block for more complex molecules.
Chemical Reactivity and Reactions
The reactivity profile of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is influenced by its functional groups, particularly the halogen substituents on the aromatic ring and the tertiary amide moiety.
Applications and Biological Activity
Research Tool Applications
Beyond its potential therapeutic applications, 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide may serve as:
-
A building block for medicinal chemistry libraries
-
A probe compound for studying structure-activity relationships
-
An intermediate in the synthesis of complex organic molecules
-
A model compound for studying halogen bonding interactions
| Supplier | Product Information | Purity | Available Quantity | Catalog Identifier |
|---|---|---|---|---|
| Sigma-Aldrich/Enamine | 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide | Not specified | 100 mg | ENA413172095-100MG |
| AstaTech | 4-BROMO-3-CHLORO-N-METHYL-N-(PROPAN-2-YL)BENZAMIDE | 95% | 0.25 g | AST-G23658 0.25G |
| BLDPharm | 4-Bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide | Not specified | Various | Not provided |
| Vulcanchem | 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide | Not specified | Not specified | VC2977440 |
Table 3: Commercial sources of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
The pricing of the compound varies among suppliers, with Sigma-Aldrich/Enamine offering 100 mg for $124.80 as of 2025 . This pricing reflects its status as a specialty chemical primarily used in research applications.
Structure-Activity Relationships and Comparative Analysis
Understanding the structure-activity relationships of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide requires comparison with structurally related compounds. Table 4 presents a comparison with similar benzamide derivatives found in the search results.
| Compound | Structural Differences | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-Bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide | Reference compound | 290.58 g/mol | 1542894-13-2 |
| 4-Bromo-3-chloro-N-methylbenzamide | Lacks isopropyl group on amide nitrogen | 248.50 g/mol | 1517784-69-8 |
| 4-Bromo-3-chloro-N-(4-methylpentan-2-yl)benzamide | Different N-substituent (4-methylpentan-2-yl instead of methyl and isopropyl) | 318.64 g/mol | Not provided |
| 4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | Different chlorine position and N-substituent contains hydroxyl group | 306.58 g/mol | 1157320-22-3 |
Table 4: Comparison of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide with structurally related compounds
These structural variations would be expected to influence properties such as:
-
Solubility and lipophilicity
-
Receptor binding characteristics
-
Metabolic stability
-
Chemical reactivity patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume